4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

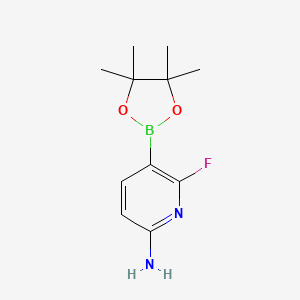

4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl, also known as 4-Benzyloxybenzotrifluoride, is an organic compound with the molecular formula C14H11F3O . It is a solid substance with a molecular weight of 252.236 g/mol .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds like 4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl involves the activation of the C–F bond, which is the strongest single bond in organic compounds . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in the construction of fluorinated pharmacons .Molecular Structure Analysis

The molecular structure of 4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl can be represented by the SMILES notation: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(F)(F)F .Chemical Reactions Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . They are used in the synthesis of diverse fluorinated compounds .Physical And Chemical Properties Analysis

4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl is a solid substance . It has a molecular weight of 252.236 g/mol and a molecular formula of C14H11F3O .Scientific Research Applications

Formation of Liquid Crystalline Phases

4-Benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls, similar in structure to the chemical , have been identified as a novel class of amphiphilic mesogens. These compounds are unique for displaying thermotropic and lyotropic smectic and columnar mesophases. This behavior is attributed to the micro-segregation of hydrophilic regions from all-aromatic segments, interestingly, in the absence of a flexible alkyl chain (Kölbel, Tschierske & Diele, 1998).

Influence of Mesogenic Moiety

Research on fluorinated monomers, which include structural similarities to 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, has shown that the nature of the rigid mesogenic core significantly impacts their mesophases. For instance, monomers with a biphenyl group exhibit thermotropic polymorphism, whereas those with a phenyl benzoate group induce a monomorphic character. These findings highlight the influence of molecular structure on the phase behavior of liquid crystalline materials (Bracon, Guittard, Givenchy & Géribaldi, 2000).

Synthetic Utility

The compound 2-Benzyloxy-1-methylpyridinium triflate, a derivative of the chemical , has demonstrated its utility in the benzylation of alcohols, converting them into benzyl ethers efficiently. This reaction process is notable for its simplicity and the high yield of the resultant benzyl ethers (Poon & Dudley, 2006).

Curing Properties in Epoxy Resins

Aryl-substituted sulfonium salts, related to the compound of interest, have been prepared and observed to exhibit better curing characteristics when used with epoxy resins. The reaction conditions for their preparation are notably mild, and they demonstrate significant yield, underlining their potential in industrial applications (Liu An-chang et al., 2005).

Enhancement in Selectivity for Directed Hydroboration Reactions

Trifluoromethyl-substituted indenyl rhodium and iridium complexes, which are structurally related to 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, have been developed as catalysts for directed hydroboration reactions. These catalysts have shown increased selectivity due to the strong electron-withdrawing effect of the trifluoromethyl group, demonstrating the compound's potential in facilitating specific chemical transformations (Brinkman, Nguyen & Sowa, 2000).

Safety And Hazards

Future Directions

The future directions of research on trifluoromethyl-containing compounds like 4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl could involve further studies on the activation of the C–F bond in organic synthesis . This could lead to the development of new methods for the synthesis of diverse fluorinated compounds .

properties

IUPAC Name |

1-phenylmethoxy-4-[2-(trifluoromethyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3O/c21-20(22,23)19-9-5-4-8-18(19)16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAJMBTXTTUNLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716684 |

Source

|

| Record name | 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl | |

CAS RN |

1314988-09-4 |

Source

|

| Record name | 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B582091.png)

![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)